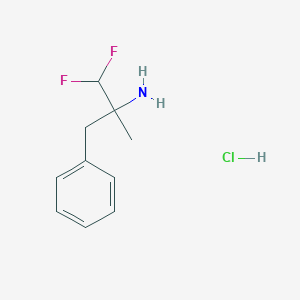

1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride” is a chemical compound with the CAS Number: 2138083-36-8 . It has a molecular weight of 221.68 and its IUPAC name is 1,1-difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13F2N.ClH/c1-10(13,9(11)12)7-8-5-3-2-4-6-8;/h2-6,9H,7,13H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a melting point of 159-160 degrees Celsius . It’s a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Environmental Remediation

Amine-containing sorbents, including those related to difluoro-methyl-phenylpropanamine structures, have been critically analyzed for their application in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances are persistent environmental pollutants, and amine-containing sorbents offer a promising solution for their removal due to the effectiveness of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the adsorption process (Ateia et al., 2019). Similarly, the adsorption behavior of perfluorinated compounds on various adsorbents, including amine-functionalized materials, was reviewed, highlighting the significance of amine groups in achieving high adsorption capacity through mechanisms like electrostatic interaction, hydrophobic interaction, and ligand exchange (Du et al., 2014).

Chemical Synthesis and Material Science

Amine-functionalized metal-organic frameworks (MOFs) have been extensively studied for their synthesis, structures, and potential applications, including CO2 capture. The incorporation of amine groups into MOFs has been shown to significantly enhance their CO2 sorption capacity, demonstrating the utility of amine functionalization in materials science (Lin et al., 2016). Moreover, the electrofluorination process of organic compounds in anhydrous HF, relevant to the chemical manipulation of difluoro-methyl-phenylpropanamine structures, has been discussed, shedding light on the potential for creating novel fluorinated materials (Gambaretto et al., 1982).

Advanced Oxidation Processes

The degradation of nitrogen-containing compounds, including amines, through advanced oxidation processes (AOPs) was reviewed, indicating the effectiveness of these processes in the mineralization of recalcitrant compounds. This research highlights the broader applications of difluoro-methyl-phenylpropanamine structures in environmental engineering and pollution control (Bhat & Gogate, 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

1,1-difluoro-2-methyl-3-phenylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N.ClH/c1-10(13,9(11)12)7-8-5-3-2-4-6-8;/h2-6,9H,7,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRYJKBSGJERLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine](/img/structure/B2639841.png)

![tert-Butyl [4-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2639843.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2639845.png)

![N-butyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2639846.png)

![2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2639848.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2639849.png)

![(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid](/img/structure/B2639850.png)

![(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2639860.png)

![(3-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2639863.png)